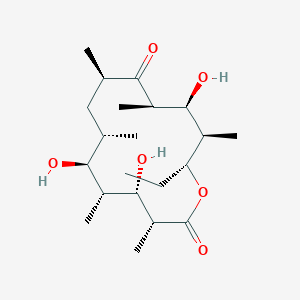

6-deoxyerythronolide B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Desoxieritronolido B es un aglicón macrocíclico y un intermedio crucial en la biosíntesis de la eritromicina, un antibiótico ampliamente utilizado. Es sintetizado por una sintasa de poliquetidos y sirve como la estructura central para la eritromicina y sus derivados .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de 6-Desoxieritronolido B involucra varios pasos, incluyendo la reacción aldólica iterativa asimétrica de propionato de acil-tiazolidina-tiona, que se utiliza para instalar ocho de los nueve centros estereogénicos . La síntesis también involucra estrategias de oxidación C-H en etapas tardías para lograr alta regio-, quemo- y diastereoselectividad .

Métodos de producción industrial: La producción industrial de 6-Desoxieritronolido B típicamente involucra el uso de microorganismos genéticamente modificados como Escherichia coli y Bacillus subtilis. Estos microorganismos están diseñados para expresar los genes de la sintasa de poliquetidos responsables de la biosíntesis de 6-Desoxieritronolido B .

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Desoxieritronolido B experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Una reacción notable es la conversión dependiente de NADPH de 6-Desoxieritronolido B a eritronolido B mediante la inserción de un átomo de oxígeno .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de 6-Desoxieritronolido B incluyen propionil-CoA, S-metilmalonil-CoA y varios agentes oxidantes. Las reacciones a menudo requieren enzimas específicas como las sintasas de poliquetidos y las oxidasas .

Productos principales: El producto principal formado a partir de la oxidación de 6-Desoxieritronolido B es eritronolido B, que es un intermedio clave en la biosíntesis de la eritromicina .

Aplicaciones Científicas De Investigación

Antibiotic Development

Erythromycin Derivatives

6-dEB serves as the aglycone precursor for erythromycin, a widely used antibiotic effective against a range of bacterial infections. The structural modifications of 6-dEB lead to various erythromycin derivatives with enhanced pharmacological properties. For example, the total synthesis of 6-dEB has been achieved using advanced synthetic strategies such as late-stage C–H oxidation, which allows for the efficient construction of complex molecular architectures .

Mechanism of Action

The mechanism by which erythromycin and its derivatives exert their antibacterial effects involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is critical for treating infections caused by Gram-positive bacteria and some Gram-negative bacteria.

Synthetic Chemistry

Total Synthesis Strategies

Recent advancements in synthetic methodologies have facilitated the efficient total synthesis of 6-dEB. For instance, a study reported a total synthesis involving a late-stage C–H oxidative macrolactonization strategy that minimized side reactions and improved overall yield . The following table summarizes various synthetic approaches:

| Synthesis Method | Key Features | Yield (%) |

|---|---|---|

| Late-stage C–H oxidation | High regio- and diastereoselectivity | 7.8 |

| C–C bond-forming hydrogenation | Efficient construction of complex molecules | TBD |

Biotechnological Production

Heterologous Expression Systems

The production of 6-dEB has been successfully achieved in various microbial systems, notably in Bacillus subtilis and Escherichia coli. These systems utilize engineered polyketide synthases (PKSs) to produce 6-dEB efficiently. A notable study demonstrated that the expression of the deoxyerythronolide B synthase (DEBS) genes in Bacillus subtilis led to significant yields of 6-dEB when optimized genetic modifications were applied .

Production Strategies

The following table outlines different microbial hosts used for the production of 6-dEB:

| Microbial Host | Production Yield | Genetic Modifications |

|---|---|---|

| Bacillus subtilis | Moderate | Knockout of native secondary metabolite clusters |

| Escherichia coli | High | Optimized ribosomal binding sites |

Case Studies

Case Study: Total Synthesis via C–C Bond Formation

A recent study highlighted the total synthesis of 6-dEB using a C–C bond-forming transfer hydrogenation method. This approach demonstrated significant improvements in yield and efficiency compared to traditional methods, showcasing the potential for developing new antibiotics with better efficacy profiles .

Case Study: Heterologous Production Optimization

In another study focusing on Bacillus subtilis, researchers optimized conditions for the secretion of 6-dEB into the medium. By modifying metabolic pathways and utilizing specific promoters, they achieved enhanced production levels, indicating the potential for industrial-scale applications in antibiotic manufacturing .

Mecanismo De Acción

El mecanismo de acción de 6-Desoxieritronolido B involucra su conversión a eritronolido B por enzimas específicas. Esta conversión es crucial para la biosíntesis de eritromicina, que ejerce sus efectos antibióticos al inhibir la síntesis de proteínas bacterianas. Los objetivos moleculares de la eritromicina incluyen el ribosoma bacteriano, donde se une y previene la elongación de la cadena peptídica .

Comparación Con Compuestos Similares

6-Desoxieritronolido B es único debido a su función como precursor en la biosíntesis de la eritromicina. Los compuestos similares incluyen otros macrolidos de poliquetidos como eritronolido B, epotilona y tacrolimus. Estos compuestos comparten similitudes estructurales pero difieren en sus actividades biológicas y aplicaciones específicas .

Actividad Biológica

6-Deoxyerythronolide B (6dEB) is a significant polyketide compound that serves as a precursor in the biosynthesis of erythromycin, a widely used antibiotic. This article delves into its biological activity, production mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

6dEB is produced by the action of the This compound synthase (DEBS) , a multi-modular polyketide synthase (PKS) found in Saccharopolyspora erythraea. The synthesis involves complex enzymatic reactions that utilize various substrates to construct the polyketide backbone. The compound's structure is critical for its biological activity, particularly its antibiotic properties.

The biological activity of 6dEB primarily stems from its role as a precursor in the synthesis of erythromycin. Erythromycin exhibits broad-spectrum antibacterial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation, which effectively halts bacterial growth. The conversion of 6dEB to erythromycin involves hydroxylation at the C-6 position, catalyzed by specific enzymes that require ferredoxin and NADPH as cofactors .

Biological Activities

Antimicrobial Properties

Research indicates that 6dEB and its derivatives possess significant antimicrobial properties. The compound has been shown to exhibit activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The effectiveness of 6dEB as an antibiotic is attributed to its structural similarity to erythromycin, allowing it to interfere with bacterial ribosomal function .

Antitumor Activity

Beyond its antibacterial effects, studies have suggested potential antitumor activities associated with 6dEB. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a broader spectrum of biological activity that warrants further investigation .

Case Study 1: Production Optimization

A study focused on optimizing the production of 6dEB in Bacillus subtilis highlighted genetic modifications that enhanced yield. By knocking out native secondary metabolite clusters, researchers achieved a significant increase in 6dEB production when exogenous propionate was supplied . This study underscores the potential for metabolic engineering to enhance polyketide production.

Case Study 2: Chemobiosynthesis

Another research effort explored chemobiosynthesis methods to produce novel analogs of 6dEB. By modifying the DEBS system and feeding diketide substrates, researchers generated various analogs with improved bioactivity profiles. This approach allows for high-yield production while maintaining structural diversity .

Table 1: Biological Activities of this compound and Derivatives

Table 2: Production Strains for this compound

Propiedades

Número CAS |

15797-36-1 |

|---|---|

Fórmula molecular |

C21H38O6 |

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C21H38O6/c1-8-16-12(4)19(24)13(5)17(22)10(2)9-11(3)18(23)14(6)20(25)15(7)21(26)27-16/h10-16,18-20,23-25H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,16-,18+,19+,20+/m1/s1 |

Clave InChI |

HQZOLNNEQAKEHT-IBBGRPSASA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |

SMILES isomérico |

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)C)C)C)O)C |

SMILES canónico |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |

Sinónimos |

3,5,11-trihydroxyerythranolid-9-one 6-deoxyerythronolide B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.